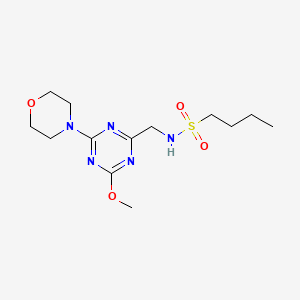

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O4S/c1-3-4-9-23(19,20)14-10-11-15-12(17-13(16-11)21-2)18-5-7-22-8-6-18/h14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCSGUABCCYUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide typically involves the reaction of 4-methoxy-6-morpholino-1,3,5-triazine with butane-1-sulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can react with carboxylic acids and amines to form amides and esters.

Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.

Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens, leading to their death . The triazine ring structure allows for strong binding to these targets, disrupting their normal function.

Comparison with Similar Compounds

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide can be compared with other triazine derivatives such as:

2-amino-4-methoxy-6-methyl-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides and pesticides.

6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antimicrobial activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound features a unique structural framework that includes a triazine moiety, a morpholino group, and a butane sulfonamide component. Its biological activity has garnered interest in medicinal chemistry due to its potential applications in targeting various diseases, particularly cancer.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N5O3S. The compound's structure allows for interactions with biological targets, which is critical for its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N5O3S |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 2035017-94-6 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and survival. The sulfonamide group is known for its antibacterial properties, which may also extend to antitumor activity by inhibiting carbonic anhydrases (CAs), particularly CA IX and XII, which are overexpressed in various cancers.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines. For instance:

- Cell Viability Assays : In studies involving human osteosarcoma cell lines (MG-63), compounds with similar structures demonstrated concentration-dependent inhibition of cell viability. The compound's effectiveness was compared against established drugs like azacitidine (AZM), showing superior or comparable results under hypoxic conditions .

Inhibition of Carbonic Anhydrases

The compound has been noted for its potential as a CA inhibitor. In vitro studies have shown that modifications to sulfonamide structures can enhance their inhibitory effects on CA IX and XII:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(saccharide-modified sulfonamide) | HT-29 | 10 | Inhibits CA IX |

| N-(saccharide-modified sulfonamide) | MG-63 | 8 | Inhibits CA IX and XII |

These findings suggest that the compound could play a role in normalizing the acidic tumor microenvironment, thereby enhancing the efficacy of other therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- In Vivo Studies : Animal models treated with sulfonamides similar to this compound showed reduced tumor growth rates compared to control groups. The combination of these agents with traditional chemotherapeutics yielded synergistic effects.

- Molecular Docking Studies : Computational analyses have revealed that the compound can effectively bind to active sites of target enzymes involved in tumor metabolism, supporting its potential as a lead compound for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.